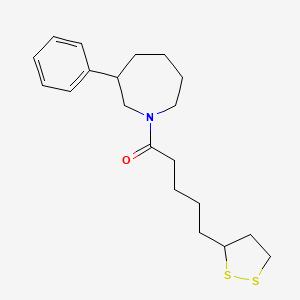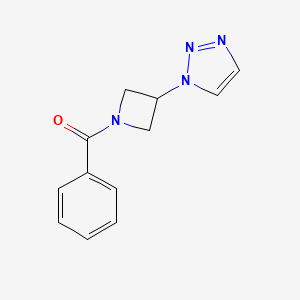![molecular formula C17H18FN3O2S B6425328 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine CAS No. 2034389-16-5](/img/structure/B6425328.png)
2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine, also known as 2-ESB-FP, is a novel fluoropyrimidine compound that has recently been studied for its potential applications in scientific research. 2-ESB-FP is a synthetic compound that is composed of a pyrrolidine core, two benzoyl groups and an ethylsulfanyl group attached to a 5-fluoropyrimidine ring. It has been found to have a variety of biochemical and physiological effects and has been studied for its potential applications in laboratory experiments.
科学的研究の応用
2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for laboratory experiments. For example, it has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer research. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for studies of inflammation and oxidative stress.
作用機序
Target of Action
Similar compounds have been shown to target key functional proteins in bacterial cell division .
Mode of Action
It can be inferred that the compound might interact with its targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
It can be inferred that the compound might interfere with the normal functioning of bacterial cell division .
Result of Action
It can be inferred that the compound might inhibit the growth of bacteria .
実験室実験の利点と制限
2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, meaning that it is easy to obtain and can be synthesized in a relatively short amount of time. Secondly, its effects have been found to be relatively specific, meaning that it can be used to target certain processes without affecting other processes. However, there are also some limitations to its use in laboratory experiments. For example, its effects have been found to be relatively weak, meaning that it may not be suitable for certain applications. Additionally, its effects may not be reproducible, meaning that it may not be suitable for certain types of experiments.
将来の方向性
There are a variety of potential future directions for 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine. Firstly, further research could be conducted to better understand its mechanism of action and its effects on various biological processes. Additionally, further research could be conducted to develop more effective and specific methods of delivery. Additionally, further research could be conducted to develop more effective and specific methods of targeting certain processes. Moreover, further research could be conducted to develop more effective and specific methods of measuring its effects. Finally, further research could be conducted to explore its potential applications in the treatment of various diseases and disorders.
合成法
2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine has been synthesized in a two-step process. The first step involves the reaction of ethylsulfanylbenzoyl chloride with 3-pyrrolidinol in the presence of a base to form the ethylsulfanylbenzoylpyrrolidinol. The second step involves the reaction of the ethylsulfanylbenzoylpyrrolidinol with 5-fluoropyrimidine in the presence of an acid to form the final product, 2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine. The entire synthesis process takes approximately four hours and yields a product with a purity of over 90%.
特性
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-24-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)23-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYYJYLMJKPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6425246.png)
![N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6425264.png)
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B6425272.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6425281.png)


![tert-butyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B6425306.png)
![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)
![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)
![3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B6425344.png)
![3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B6425355.png)
![2,4-dimethyl-6-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425360.png)
![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)